N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
説明
N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative characterized by a 2,3-dihydrobenzo[b][1,4]dioxine core substituted at the 6-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a 2-(dimethylamino)-2-(thiophen-2-yl)ethyl chain. The dimethylamino group may enhance solubility or modulate receptor interactions, while the thiophene moiety could contribute to π-stacking or hydrophobic binding.
特性
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-18(2)13(16-4-3-9-23-16)11-17-24(19,20)12-5-6-14-15(10-12)22-8-7-21-14/h3-6,9-10,13,17H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIFRWFGDYBWEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
Compound 73 (N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide)
- Key Features: Shares the dihydrobenzo[b][1,4]dioxine-6-sulfonamide scaffold but replaces the dimethylamino-thiophen-ethyl group with a pyridinyl-thiophen-oxoisoindolinyl substituent.
- Activity : Acts as an inhibitor of perforin-mediated lysis, a mechanism critical in immune response regulation .
- Synthesis : Prepared via coupling of 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride with an amine intermediate (78% yield) .
Comparison :
- The pyridinyl and oxoisoindolinyl groups in Compound 73 may enhance target specificity for immune-related proteins, whereas the dimethylamino-thiophen-ethyl group in the target compound could improve blood-brain barrier penetration due to its tertiary amine.
Agrochemical Sulfonamides
Metsulfuron Methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)
Comparison :
- The dihydrobenzo[b][1,4]dioxine core in the target compound provides a rigid, planar structure distinct from the flexible triazine in metsulfuron methyl. This difference likely alters binding kinetics and target enzymes (e.g., human vs. plant proteins).
Chromen-Based Sulfonamide
N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]-3,4-dimethoxy-N-phenylbenzene-1-sulfonamide
Comparison :
Comparative Data Table
Key Research Findings and Challenges
Synthetic Efficiency : Compound 73’s 78% yield highlights robust sulfonylation methods, suggesting similar approaches could apply to the target compound .
Bioactivity Divergence : Structural variations dramatically alter applications. For example, metsulfuron methyl’s triazine core is optimized for plant enzyme inhibition, whereas dihydrobenzo[b][1,4]dioxine derivatives may target mammalian systems .
Solubility and Permeability: The dimethylamino group in the target compound likely enhances aqueous solubility compared to non-polar agrochemical sulfonamides .
Challenges :
- Limited data on the target compound’s specific biological targets or pharmacokinetics.
- Thiophene-containing sulfonamides may face metabolic instability due to cytochrome P450 interactions.
準備方法
Synthesis of 2,3-Dihydrobenzo[b]dioxine-6-Sulfonyl Chloride
The sulfonyl chloride intermediate is typically prepared via chlorosulfonation of 2,3-dihydrobenzo[b]dioxine. Reaction conditions involve treating the parent heterocycle with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 2–4 hours. Excess chlorosulfonic acid ensures complete conversion, followed by quenching with ice water and extraction with ethyl acetate. The crude product is purified via recrystallization from hexane, yielding a white crystalline solid (mp 78–80°C).
Preparation of N-(2-(Dimethylamino)-2-(Thiophen-2-yl)ethyl)amine
This amine is synthesized through a Mannich-type reaction or reductive amination :
- Mannich Route : Thiophen-2-ylacetaldehyde reacts with dimethylamine hydrochloride and paraformaldehyde in ethanol under reflux (12 hours), followed by reduction with sodium borohydride (NaBH₄) to yield the secondary amine.
- Reductive Amination : 2-(Thiophen-2-yl)acetone reacts with dimethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid). This method offers higher regioselectivity (>90%) and avoids byproducts.
Sulfonamide Bond Formation: Optimization and Mechanistic Insights
The coupling of the amine and sulfonyl chloride is the pivotal step. Key variables include solvent choice, base selection, and temperature:
Standard Procedure
- Dissolve N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)amine (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen.
- Add triethylamine (2.5 eq) as a base to scavenge HCl.
- Slowly add 2,3-dihydrobenzo[b]dioxine-6-sulfonyl chloride (1.1 eq) dissolved in DCM at 0°C.
- Warm to room temperature and stir for 6–8 hours.
Workup : Extract with 5% aqueous HCl to remove unreacted amine, wash with brine, dry over Na₂SO₄, and concentrate.
Solvent and Base Optimization
Comparative studies reveal that tetrahydrofuran (THF) increases reaction rate due to its polar aprotic nature, while N,N-diisopropylethylamine (DIPEA) minimizes side reactions compared to triethylamine (Table 1).
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | Et₃N | 25 | 72 | 88 |
| THF | DIPEA | 25 | 85 | 94 |
| DMF | NaHCO₃ | 40 | 68 | 82 |
Table 1: Solvent and base effects on sulfonamide formation.
Purification and Analytical Characterization
Column Chromatography
The crude product is purified using silica gel chromatography with a gradient of ethyl acetate (5–30%) in petroleum ether. Fractions containing the product (Rf = 0.45 in 1:3 EtOAc:hexane) are pooled and evaporated.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.90 (d, J = 8.4 Hz, 1H, ArH), 6.75–6.70 (m, 2H, thiophene-H), 4.30–4.20 (m, 4H, OCH₂CH₂O), 3.55–3.45 (m, 1H, CH(N(CH₃)₂)), 2.95–2.85 (m, 2H, CH₂NH), 2.30 (s, 6H, N(CH₃)₂).
- HRMS (ESI+) : m/z calculated for C₁₆H₂₁N₂O₄S₂ [M+H]⁺: 385.0987; found: 385.0985.
Green Chemistry Considerations
Sonochemical Activation
Adopting ultrasonication (40 kHz, 300 W) during sulfonamide formation reduces reaction time from 8 hours to 45 minutes, achieving 89% yield. Water can replace THF as a solvent in this method, aligning with green chemistry principles.
Solvent Recovery
Implementing a rotary evaporator with a cold trap allows >90% recovery of DCM, reducing waste and cost.
Challenges and Troubleshooting
- Byproduct Formation : Residual dimethylamine may lead to bis-sulfonylation. Mitigated by using a slight excess of sulfonyl chloride (1.1 eq) and rigorous pH control during workup.
- Thiophene Oxidation : Thiophene rings are susceptible to oxidation under acidic conditions. Conduct reactions under inert atmosphere and avoid strong acids during purification.
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for high yield?
The synthesis involves three key steps:
- Sulfonamide formation : Reacting the benzo[d][1,4]dioxine-6-sulfonyl chloride with a dimethylamino-thiophene ethylamine derivative under nucleophilic substitution conditions. Triethylamine or NaOH is used as a base in solvents like dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C .
- Intermediate purification : Flash chromatography (SiO₂, ethyl acetate/hexane gradients) isolates intermediates with >95% purity .
- Final product isolation : Recrystallization from ethanol/water mixtures ensures high crystallinity .
Critical parameters :
- Strict temperature control during exothermic steps.
- Anhydrous conditions to prevent hydrolysis of sulfonyl chloride .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., sulfonamide -SO₂NH- resonance at δ 3.1–3.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98% by UV detection at 254 nm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 423.15) .
Q. What structural features of this compound may influence its biological activity?
Key pharmacophoric elements include:
- Sulfonamide group : Potential enzyme inhibition via hydrogen bonding with catalytic residues .
- Thiophene ring : Enhances lipophilicity (logP ~2.8) and π-π stacking with aromatic protein pockets .
- Dihydrobenzo[d][1,4]dioxine : Imparts rigidity, favoring target binding .
Advanced Research Questions
Q. How can reaction yields be optimized for low-efficiency steps like cyclopropylation or sulfonamide coupling?
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions .
- Catalyst screening : Use coupling agents like EDCI/HOBt for amide bond formation (yield improvement from 45% to 72%) .
- Temperature modulation : Cyclopropylation at −20°C minimizes ring-opening side products .
| Step | Challenge | Optimization Strategy | Yield Improvement |
|---|---|---|---|
| Sulfonamide coupling | Competing hydrolysis | Anhydrous DCM, 0°C | 60% → 85% |
| Thiophene functionalization | Low regioselectivity | Directed ortho-metalation | 50% → 78% |
Q. How to resolve contradictions between in vitro bioactivity and in vivo efficacy?
- Solubility assessment : Measure logP (e.g., shake-flask method) to identify poor bioavailability. Add solubilizing groups (e.g., PEG chains) .
- Metabolic stability : Incubate with liver microsomes; if rapid degradation occurs, modify metabolically labile sites (e.g., dimethylamino → tert-butyl) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with truncated dihydrobenzo[dioxine] to evaluate target engagement .
Q. How should stability studies be designed to evaluate degradation under physiological conditions?
- Accelerated degradation : Incubate at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours .
- Analytical monitoring : Use HPLC-MS to identify degradation products (e.g., sulfonic acid formation via hydrolysis) .
- Light sensitivity : Expose to UV-Vis light (300–400 nm) to assess photodegradation pathways .
Q. How can molecular docking predictions be validated for target binding?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to confirm computational docking scores .
- Mutagenesis studies : Introduce point mutations in predicted binding residues (e.g., Ala substitution of Lys123) to disrupt interactions .
- Pitfall mitigation : Include explicit solvent molecules in docking simulations to account for solvation effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
